molecular formula C19H20Cl2N2O4 B2690453 N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea CAS No. 324009-18-9

N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea

Cat. No.: B2690453
CAS No.: 324009-18-9
M. Wt: 411.28
InChI Key: CEJGCPFCYUUFKF-PIGZYNQJSA-N
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Description

N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea is a synthetic urea derivative characterized by a complex heterocyclic chromen ring system substituted with hydroxymethyl and methoxy groups, along with a 2,4-dichlorophenyl moiety and N-methylurea linkage. The hydroxymethyl group may enhance hydrogen-bonding capacity, influencing solubility and target interactions, while the methoxy and dichlorophenyl groups could contribute to lipophilicity and stability .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4/c1-23(19(25)22-15-7-6-12(20)8-14(15)21)17-11(9-24)10-27-18-13(17)4-3-5-16(18)26-2/h3-8,11,17,24H,9-10H2,1-2H3,(H,22,25)/t11-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJGCPFCYUUFKF-PIGZYNQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(COC2=C1C=CC=C2OC)CO)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@@H](COC2=C1C=CC=C2OC)CO)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea, commonly referred to as compound 1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly its anti-cancer activity and other relevant biological effects.

The molecular formula of compound 1 is C19H20Cl2N2O4C_{19}H_{20}Cl_{2}N_{2}O_{4} with a molecular weight of 411.28 g/mol. Key chemical properties include:

PropertyValue
Boiling Point593.8 ± 50.0 °C (Predicted)
Density1.42 ± 0.1 g/cm³ (Predicted)
pKa12.87 ± 0.70 (Predicted)

The biological activity of compound 1 is primarily attributed to its structural features that facilitate interactions with various biological targets. Its mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compound 1, particularly in various cancer cell lines:

  • Cell Line Studies : Compound 1 demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value of approximately 25.72 ± 3.95 μM. Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner .
  • In Vivo Studies : In tumor-bearing mice, treatment with compound 1 resulted in a marked suppression of tumor growth compared to control groups, indicating its potential as an anti-cancer agent .

Other Biological Activities

In addition to its anti-cancer properties, compound 1 has shown promise in other areas:

  • Antimicrobial Activity : Preliminary tests suggest that compound 1 exhibits antimicrobial properties against certain bacterial strains, although further studies are needed to quantify this effect.
  • Enzyme Inhibition : Some studies indicate that compound 1 may inhibit specific enzymes related to cancer progression and metastasis, contributing to its overall therapeutic profile .

Case Studies and Research Findings

A review of recent literature reveals several case studies illustrating the efficacy of compound 1:

  • Study on MCF-7 Cells : A study published in Molecules demonstrated that compound 1 significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms .
  • Tumor Suppression in Murine Models : Another research effort indicated that administration of compound 1 resulted in reduced tumor size and improved survival rates in murine models bearing human cancer xenografts .
  • Mechanistic Insights : Research has also focused on the molecular pathways affected by compound 1, identifying key proteins involved in apoptosis and cell cycle regulation that are modulated by this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are widely utilized in pesticides and pharmaceuticals due to their versatility in molecular design. Below is a comparative analysis of the target compound with structurally analogous phenylurea derivatives:

Table 1: Structural and Functional Comparison of Selected Urea Derivatives

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Primary Use/Activity Key Structural Distinctions
Target Compound 2,4-dichlorophenyl, chromen ring (hydroxymethyl, methoxy), N-methylurea Not provided Hypothesized agrochemical Chromen ring with polar substituents
Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) 3,4-dichlorophenyl, N,N-dimethylurea 233.10 Herbicide (photosynthesis inhibition) Simpler structure; lacks heterocyclic systems
Linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) 3,4-dichlorophenyl, N-methoxy-N-methylurea 249.09 Herbicide (root/shoot growth inhibition) Methoxy group on urea; no chromen system
N,N'-(Di-3,4-dichlorophenyl)urea Two 3,4-dichlorophenyl groups attached to urea 350.03 Not specified (research compound) Symmetric dichlorophenyl substitution
Chlorotoluron (N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea) 3-chloro-4-methylphenyl, N,N-dimethylurea 212.67 Herbicide (ALS enzyme inhibition) Methyl substitution on phenyl ring

Key Findings from Comparative Analysis:

Structural Complexity : The target compound’s chromen ring system distinguishes it from simpler phenylureas like diuron and linuron. This heterocyclic framework may confer unique conformational rigidity or binding interactions in biological systems .

Polar vs. Conversely, the methoxy and dichlorophenyl groups maintain moderate hydrophobicity, which is critical for membrane penetration in agrochemicals .

Substitution Patterns : Unlike symmetric derivatives (e.g., N,N'-(Di-3,4-dichlorophenyl)urea ), the target compound features an asymmetric design with mixed substituents (chromen and dichlorophenyl). This asymmetry may broaden its activity spectrum or reduce off-target effects.

Biological Activity: While diuron and linuron act as herbicides via photosynthesis or growth inhibition , the target compound’s chromen moiety could enable novel modes of action, such as interference with plant hormone signaling or enzyme inhibition.

Research Implications and Gaps

Further research is needed to:

  • Characterize its physicochemical properties (e.g., logP, solubility) relative to analogs.
  • Evaluate its efficacy in agricultural or pharmacological models.

Q & A

Q. What are the optimal spectroscopic techniques for characterizing this compound, and how can data cross-referencing enhance accuracy?

  • Methodological Answer : Use a combination of NMR spectroscopy (for structural elucidation of the chromen and dichlorophenyl moieties), mass spectrometry (to confirm molecular weight and fragmentation patterns), and fluorometric analysis (to assess fluorescence properties if applicable). Cross-reference data with structurally similar urea derivatives, such as thermochemical stability trends observed in N,N'-(Di-3,4-dichlorophenyl)urea (ΔrH° = 102.1 ± 5.6 kJ/mol for dissociation ) or spectral libraries from NIST databases .
  • Table 1 : Key Spectroscopic Benchmarks
TechniqueTarget DataReference Compound Example
¹H/¹³C NMR Chemical shifts for hydroxymethyl (δ ~4.5 ppm) and methoxy groups (δ ~3.8 ppm)N-(4-Nitrophenyl)-N'-phenyl-urea
MS Molecular ion peak at m/z ≈ 420 (exact mass dependent on substituents)N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea

Q. How can Design of Experiments (DoE) improve synthesis yield and purity?

  • Methodological Answer : Apply statistical DoE to optimize variables like reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between factors. Reference methodologies from chemical engineering subclasses (e.g., RDF2050112: Reaction fundamentals and reactor design ) and case studies in chromen-urea derivatives . Prioritize factors such as:
  • Critical Parameters : Reaction time (≥8 hr for complete cyclization), pH control (to avoid urea hydrolysis).
  • Validation : Compare purity via HPLC against standards like N-(4-chlorophenyl)-N'-cyclooctylurea .

Advanced Research Questions

Q. How can computational reaction path search methods resolve contradictions in experimental thermochemical data?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and compare with empirical ΔrH° values. For instance, discrepancies in urea dissociation energies (e.g., 102.1 ± 5.6 kJ/mol vs. -83.8 ± 0.3 kJ/mol in nitro-phenyl ureas ) may arise from substituent electronic effects. Implement the ICReDD framework to integrate computational predictions with experimental validation:

Pathway Simulation : Calculate activation barriers for key steps (e.g., urea bond formation).

Feedback Loop : Refine computational models using experimental data from similar compounds .

Q. What strategies integrate experimental and computational data to elucidate biological activity mechanisms?

  • Methodological Answer : Combine proteomics screening (e.g., binding assays using isotopic labeling ) with molecular docking simulations (to predict interactions with target enzymes). For example:
  • Experimental : Test inhibitory effects on kinases or oxidases using protocols from chemical biology training programs (e.g., CHEM/IBiS 416 ).
  • Computational : Map electrostatic potentials of the dichlorophenyl group to identify hydrophobic binding pockets.
  • Table 2 : Cross-Disciplinary Workflow
StepMethodTools/References
Target Identification High-throughput screeningProteomics libraries
Binding Analysis Surface Plasmon Resonance (SPR)NIST reaction databases
Mechanistic Modeling Molecular Dynamics (MD)ICReDD reaction path algorithms

Q. How can researchers address stability challenges in aqueous or oxidative environments?

  • Methodological Answer : Conduct accelerated stability studies under varied pH (1–13), temperature (25–60°C), and oxidant exposure (H₂O₂, UV light). Use HPLC-MS to track degradation products, referencing protocols from pesticide urea analogs (e.g., metobenzuron ). Key findings may include:
  • Hydrolysis Sensitivity : The hydroxymethyl group may undergo oxidation, requiring stabilizers like antioxidants (e.g., phenolic compounds ).
  • Stabilization Strategies : Encapsulation in cyclodextrins or co-crystallization with inert matrices .

Data Contradiction Analysis

Q. How to reconcile conflicting data on reaction enthalpy values in urea derivatives?

  • Methodological Answer : Analyze discrepancies using error source triangulation :
  • Measurement Techniques : Compare calorimetry (e.g., ΔrH° = -83.8 ± 0.3 kJ/mol ) vs. equilibrium constants (e.g., Eqk methods ).
  • Structural Variability : Electron-withdrawing groups (e.g., nitro ) vs. electron-donating groups (e.g., methoxy ) alter resonance stabilization.
  • Recommendation : Standardize measurement conditions (solvent, concentration) and validate via collaborative inter-lab studies .

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